Isobutyl methacrylate

Description

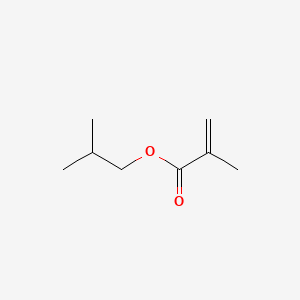

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMACXVDVNRZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-15-8 | |

| Record name | Poly(isobutyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3025461 | |

| Record name | Isobutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline] | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 °F at 760 mmHg (NTP, 1992), 155 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup) | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.63 [mmHg], 3.63 mm Hg at 25 °C | |

| Record name | 2-Methylpropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

97-86-9, 9011-15-8 | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(isobutyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V11534UYZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing pt: -61 °C | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isobutyl methacrylate chemical properties and structure

An In-depth Technical Guide to Isobutyl Methacrylate: Properties, Synthesis, and Applications

Introduction

This compound (IBMA) is an organic compound and a prominent monomer in the production of acrylic resins.[1][2] It is an ester of methacrylic acid and isobutanol.[3] This colorless liquid is valued for its ability to polymerize and copolymerize with a variety of other monomers, which allows for the tailoring of polymer properties for specific applications.[2] Its versatility makes it a key component in the formulation of coatings, adhesives, sealants, and in the biomedical field, particularly in drug delivery systems.[4][5]

Chemical Structure and Core Properties

IBMA is a monofunctional methacrylate monomer characterized by the chemical formula C8H14O2.[4][6] Its structure consists of a methacrylate group, which provides the potential for polymerization, and an isobutyl group, which influences the physical properties of the resulting polymer.[2]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 142.20 g/mol [7] |

| Appearance | Colorless liquid[1][2] |

| Density | 0.8858 g/cm³ at 20°C[1][7] |

| Boiling Point | 155 °C[2][7] |

| Melting Point | -37 °C[8][9] |

| Flash Point | 46-49 °C[1][9] |

| Water Solubility | 1300 mg/L at 25 °C[1] |

| Refractive Index | n20/D 1.420 |

| Vapor Pressure | 3.5 mmHg at 20 °C |

| Vapor Density | 4.9 (Air = 1.0)[7][10] |

This table summarizes key physical and chemical properties of this compound, compiled from various sources.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of IBMA provides detailed information about the arrangement of hydrogen atoms within the molecule.[11]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, showing the different carbon environments in the molecule.[1][12]

-

Infrared (IR) Spectroscopy: The IR spectrum of IBMA displays characteristic absorption bands corresponding to its functional groups.[1][13] A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group.[14] Other significant peaks include those for C-O-C stretching and C=C stretching.[1][14]

-

Mass Spectrometry: Mass spectrometry data reveals the molecular weight and fragmentation pattern of IBMA, further confirming its structure.[1]

Synthesis and Purification

This compound is typically synthesized through the esterification of methacrylic acid with isobutanol.[3] This reaction is generally acid-catalyzed.

General Synthesis Protocol

A detailed, step-by-step methodology for a laboratory-scale synthesis of this compound is as follows:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to remove the water formed during the reaction.

-

Charging Reactants: Methacrylic acid, isobutanol (in slight excess), a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are added to the flask.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed with the solvent and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

-

Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to obtain pure this compound.

Polymerization of this compound

IBMA readily undergoes polymerization, especially in the presence of initiators and heat or light.[1][3] This reactivity is due to the carbon-carbon double bond in the methacrylate group. The polymerization can be controlled to produce polymers with a wide range of molecular weights and properties.

Free Radical Polymerization Workflow

Free radical polymerization is a common method for polymerizing IBMA.

-

Monomer Preparation: The this compound monomer is typically purified to remove any inhibitors.

-

Initiator Selection: A suitable free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is chosen.

-

Polymerization Reaction: The monomer and initiator are dissolved in an appropriate solvent in a reaction vessel. The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

-

Heating: The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process.

-

Polymer Isolation: After the desired reaction time, the polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Applications in Research and Drug Development

The unique properties of poly(this compound) (PIBMA) make it a valuable material in various research and industrial applications, including the pharmaceutical and biomedical fields.

Coatings, Inks, and Paints

IBMA is extensively used in the synthesis of resins for industrial coatings, automotive paints, and printing inks.[4] The resulting polymers provide excellent gloss, weather resistance, and flexibility to the final film.[4]

Adhesives and Sealants

In adhesive and sealant formulations, IBMA contributes to improved adhesion and cohesion.[4] It is used in a range of products from pressure-sensitive tapes to construction sealants.[4]

Drug Delivery Systems

Methacrylate-based polymers are widely explored for their potential in drug delivery.[5][15] Copolymers containing IBMA can be designed to be pH-responsive, making them suitable for enteric coatings that protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestines.[5][16] The hydrophobic nature of IBMA can be balanced with hydrophilic monomers to control the release rate of encapsulated drugs.[16][17] Methacrylate-based hydrogels are also being investigated for localized drug delivery in applications such as skin cancer therapy.[18]

Safety and Handling

This compound is a combustible liquid and should be handled with care.[1][6] It is irritating to the skin, eyes, and respiratory system.[7][10] Prolonged or repeated exposure may cause skin sensitization.[1]

Recommended Handling Procedures

-

Ventilation: Work in a well-ventilated area to avoid inhaling vapors.[19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats.[6][10]

-

Fire Safety: Keep away from heat, sparks, and open flames.[19][20] Use non-sparking tools and ensure all equipment is grounded.[1][21]

-

Storage: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] The container should be tightly closed.[19] IBMA is often stabilized with an inhibitor to prevent spontaneous polymerization.

Conclusion

This compound is a versatile monomer with a significant role in polymer chemistry. Its unique combination of properties makes it an essential component in a wide array of applications, from industrial coatings to advanced drug delivery systems. A thorough understanding of its chemical properties, synthesis, and polymerization behavior is crucial for researchers and professionals seeking to utilize this valuable compound in their work.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Achilles Chemical. (n.d.). This compound Industrial Acrylic Monomer Manufacturer/Factory/Producer for Resin. Retrieved from [Link]

-

Triveni Chemicals. (n.d.). This compound - Material Safety Data Sheet (MSDS). Retrieved from [Link]

-

PENPET Petrochemical Trading. (n.d.). This compound (i-Buma). Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound POLYMER. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Applied Nano Materials. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. Retrieved from [Link]

-

PubMed Central. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(methyl methacrylate) particulate carriers in drug delivery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and properties of poly (butyl acrylate-co-methyl methacrylate) copolymer microspheres of tunable size using suspension polymerization. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

Sources

- 1. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jamorin.com [jamorin.com]

- 3. High-Quality Iso-Butylmethacrylate for Acrylic Resin Production [penpet.com]

- 4. This compound Industrial Acrylic Monomer Manufacturer/Factory/Producer for Resin | Achilles Chemical [achilleschem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemicalbull.com [chemicalbull.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. This compound | 97-86-9 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound(97-86-9) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound(97-86-9) IR2 spectrum [chemicalbook.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. polysciences.com [polysciences.com]

- 18. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

- 20. lxmma.com [lxmma.com]

- 21. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermal Architecture of Poly(isobutyl methacrylate): A Guide to Stability, Transition, and Pharmaceutical Application

Executive Summary

Poly(isobutyl methacrylate) (PiBMA) occupies a unique "Goldilocks" zone in the methacrylate family. With a glass transition temperature (

Part 1: Molecular Architecture & Thermal Fundamentals

To understand the thermal behavior of PiBMA, one must look beyond the macroscopic data and examine the polymer's side-chain architecture.

The "Isobutyl Effect": Steric Bulk vs. Free Volume

The thermal properties of methacrylates are dictated by the competition between side-chain flexibility (which lowers

-

Poly(n-butyl methacrylate) (PnBMA): The linear butyl chain adds significant free volume and is highly flexible. Result:

.[1][2][3] -

Poly(t-butyl methacrylate) (PtBMA): The bulky tert-butyl group branches at the

-carbon (directly attached to the oxygen). This creates massive steric interference with the polymer backbone, severely restricting rotation. Result: -

Poly(this compound) (PiBMA): The branching occurs at the

-carbon (

Visualization: Structure-Property Causality

The following diagram illustrates how the monomeric structure dictates the macroscopic thermal property.

Figure 1: The interplay between side-chain architecture and glass transition temperature in PiBMA.

Part 2: The Glass Transition ( ) Landscape

The

Comparative Thermal Data

The following table contextualizes PiBMA against its homologs. Note the distinct impact of the butyl isomer structure.

| Polymer | Side Chain Structure | Physical State (RT) | Application Relevance | |

| Poly(n-butyl methacrylate) | Linear ( | 20 | Soft / Tacky | Adhesives, flexible coatings |

| Poly(this compound) | Branched ( | 53 -- 60 | Hard / Tough | Drug matrix, protective films |

| Poly(t-butyl methacrylate) | Bulky ( | 107 | Brittle Glass | High-heat resistance |

| Poly(methyl methacrylate) | Short ( | 105 | Brittle Glass | Optical lenses, bone cement |

Data Source: Polymer Handbook & Sigma-Aldrich Thermal Transitions [1, 2].

The Role of Tacticity

While commercial PiBMA is typically atactic (random arrangement), the stereochemistry significantly influences

-

Syndiotactic (alternating): Higher

due to better packing and higher energy barriers for rotation. -

Isotactic (same side): Lower

. -

Implication: For precise drug release profiles, researchers must control the polymerization method (e.g., anionic vs. free radical) to maintain consistent tacticity and thus consistent

.

Part 3: Thermal Stability & Degradation Mechanism

For pharmaceutical processing (e.g., Hot Melt Extrusion), thermal stability is paramount. PiBMA exhibits a "clean" degradation profile.

The "Unzipping" Mechanism

Unlike polyacrylates, which degrade via random chain scission (leaving a messy residue), polymethacrylates like PiBMA degrade via depolymerization (or "unzipping").[4]

-

Initiation: At temperatures

, a radical is formed at the chain end or via random scission. -

Depropagation: The tertiary carbon radical on the backbone is unstable. The polymer chain rapidly unravels, ejecting monomer units one by one.

-

Product: The primary degradation product is the This compound monomer (

yield).

Why this matters: In drug delivery, if the polymer degrades during processing, it reverts to the monomer. While toxicological data on the polymer is favorable, the monomer is a known irritant. Therefore, processing temperatures must be kept strictly below the onset of degradation (

Part 4: Experimental Protocols

Protocol A: Synthesis of PiBMA via Free Radical Polymerization

Objective: Synthesize atactic PiBMA with a target

Materials:

-

Monomer: this compound (IBMA), washed with 5% NaOH to remove inhibitor.

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Toluene (anhydrous).

Workflow:

-

Preparation: Dissolve IBMA (20% w/v) in toluene in a round-bottom flask. Add AIBN (1 mol% relative to monomer).[5]

-

Degassing: Purge with

for 30 minutes to remove oxygen (oxygen inhibits radicals). -

Polymerization: Heat to 70°C for 6–8 hours under stirring.

-

Precipitation: Drop the viscous solution slowly into a 10x excess of cold Methanol . The polymer will precipitate as a white solid.

-

Purification: Re-dissolve in THF and re-precipitate in methanol (repeat 2x).

-

Drying: Vacuum dry at 40°C for 24 hours.

Protocol B: DSC Characterization (Self-Validating)

Objective: Accurately determine

Rationale: Polymers often contain "thermal memory" from processing (solvents, cooling rates) that appears as false peaks in the first DSC scan. The Heat-Cool-Heat cycle is mandatory for valid data.

Figure 2: The Heat-Cool-Heat DSC protocol ensures the measured Tg reflects the material property, not its processing history.

Part 5: Pharmaceutical Application Context[6]

Controlled Release Matrices

PiBMA's hydrophobicity makes it an excellent barrier for sustained release.

-

Mechanism: Water penetrates the matrix slowly. The drug diffuses out through water-filled pores.

-

Thermal Advantage: Because the

(

Nanoparticle Formulation

PiBMA is often copolymerized with hydrophilic blocks (e.g., PEG) to form amphiphilic micelles.

-

Core Formation: The hydrophobic PiBMA block forms the core, encapsulating hydrophobic drugs (e.g., Doxorubicin).

-

Thermal Trigger: By tuning the copolymer ratio, the core can be designed to soften slightly above

(hyperthermia therapy), accelerating drug release at tumor sites.

References

-

Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience.

-

Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.

-

Kashiwagi, T., et al. (1986). Thermal degradation mechanism of poly(this compound). Macromolecules.

-

Chung, J. E., et al. (1999). Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate).[6] Journal of Controlled Release.

-

Czech, Z., et al. (2014).[4] Thermal stability and degradation of selected poly(alkyl methacrylates). Polymer Bulletin.

Sources

- 1. polysciences.com [polysciences.com]

- 2. pslc.ws [pslc.ws]

- 3. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 4. polychemistry.com [polychemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Isobutyl Methacrylate (FTIR, NMR)

Executive Summary

Isobutyl methacrylate (IBMA) is a critical monomer in the synthesis of biomedical hydrogels, dental composites, and drug delivery nanoparticles. Its branched alkyl chain imparts unique hydrophobic properties and glass transition temperatures (

This guide provides a rigorous technical framework for the spectroscopic analysis of IBMA using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It moves beyond basic peak listing to explain the mechanistic origins of spectral features, impurity detection (specifically MEHQ inhibitors), and quantitative validation protocols.

Molecular Architecture & Theoretical Basis

Understanding the IBMA molecule is a prerequisite for interpreting its spectra. The molecule consists of three distinct domains, each yielding specific spectroscopic signatures:

-

Methacrylate Head: Contains the polymerizable vinyl group (

) and the conjugated ester carbonyl ( -

Ester Linkage: The

bridge connecting the reactive head to the tail. -

Isobutyl Tail: A branched aliphatic chain responsible for steric effects and hydrophobic interactions.

Structural Visualization & Assignment Logic

The following diagram maps the chemical structure to its primary spectroscopic signals.

Figure 1: Structural logic map linking IBMA functional domains to key spectroscopic signals.

Pre-Analysis: Purification & Sample Preparation[1]

Commercial IBMA is stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization. For accurate spectroscopic characterization—and certainly for polymerization—this inhibitor must be removed or quantified.

Protocol: MEHQ Removal via Basic Alumina

Objective: Remove phenolic inhibitors without inducing hydrolysis.

-

Column Prep: Pack a glass column with activated basic alumina (

). Ratio: 10g alumina per 50g monomer. -

Elution: Pass neat IBMA through the column under gravity or slight positive pressure (

). -

Validation: The eluate should be clear. MEHQ (which is polar) is retained on the alumina.

-

Storage: Store purified monomer at 4°C in the dark; use within 24 hours.

Note: Distillation is an alternative but carries a higher risk of thermal polymerization if not performed under high vacuum.

FTIR Analysis (Fourier Transform Infrared)[2][3][4]

FTIR is the primary tool for assessing the presence of the reactive double bond and monitoring polymerization kinetics.

Experimental Parameters

-

Mode: Attenuated Total Reflectance (ATR) is preferred for liquid monomers (ZnSe or Diamond crystal).

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (minimum) to reduce signal-to-noise ratio.

Spectral Assignments & Diagnostic Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Description |

| C-H Stretch | 2960, 2875 | Medium | Aliphatic C-H stretching of the isobutyl and methyl groups. |

| C=O Stretch | 1720 - 1732 | Strong | Ester carbonyl. Conjugation with C=C lowers this slightly compared to saturated esters. |

| C=C Stretch | 1636 - 1640 | Medium | Critical Band. Vinyl double bond. Disappears upon polymerization. |

| C-O Stretch | 1150 - 1300 | Strong | Ester C-O-C stretching vibrations (often multiple bands). |

| =C-H Bend | 940, 815 | Medium | Out-of-plane bending of vinyl hydrogens. |

Critical Analysis: The Polymerization Index

In polymerization studies, the ratio of the 1636 cm⁻¹ (C=C) peak to the 1720 cm⁻¹ (C=O) peak is used to calculate conversion. The Carbonyl peak serves as an internal standard because it remains relatively stable during the reaction, whereas the Vinyl peak vanishes.

NMR Analysis ( H and C)

NMR provides the definitive structural confirmation and is the only method capable of quantifying residual monomer down to ppm levels.

H NMR (Proton NMR)

Solvent:

Chemical Shift Assignments (

, 300-400 MHz)

| Proton Label | Shift ( | Multiplicity | Integral | Coupling ( | Notes |

| Vinyl | 6.11 | Singlet | 1H | Trans to ester group. | |

| Vinyl | 5.55 | Singlet | 1H | Cis to ester group. | |

| Ester | 3.93 | Doublet | 2H | Coupled to isobutyl methine. | |

| Vinyl | 1.95 | Singlet | 3H | - | Often overlaps with methine. |

| Isobutyl | 1.90 - 2.00 | Multiplet | 1H | - | Caution: Overlap with Vinyl |

| Isobutyl | 0.97 | Doublet | 6H | Terminal methyls. |

*Note: The vinyl protons often appear as singlets but are technically doublets with small geminal coupling (

Quantitative Purity Calculation (qNMR)

To determine the purity of IBMA, integrate the vinyl proton at 6.11 ppm (set to 1.00). The isobutyl methyl doublet at 0.97 ppm should integrate to 6.00 .

-

If the 0.97 ppm integral is > 6.00, saturated impurities (like isobutyl isobutyrate) may be present.

-

If aromatic signals appear at 6.8 ppm , MEHQ inhibitor is still present.

C NMR (Carbon NMR)

Solvent:

| Carbon Environment | Shift ( | Assignment |

| Carbonyl (C=O) | ~167.5 | Ester carbonyl. |

| Quaternary Vinyl (=C<) | ~136.5 | Alpha-carbon of methacrylate. |

| Terminal Vinyl (=CH2) | ~125.2 | Beta-carbon of methacrylate. |

| Ester Methylene (-OCH2-) | ~71.0 | Carbon attached to oxygen. |

| Methine (-CH-) | ~27.8 | Branch point of isobutyl group. |

| Vinyl Methyl (-CH3) | ~19.5 | Methyl on the double bond. |

| Isobutyl Methyls (-CH3) | ~19.1 | Terminal methyls (often close to vinyl methyl). |

Quality Control Workflow

The following workflow ensures that IBMA used in sensitive applications (e.g., drug delivery) meets the necessary purity standards.

Figure 2: Quality control workflow for validating IBMA monomer purity prior to polymerization.

References

-

FTIR Peak Assignments & Polymerization Kinetics: Al Fodeh, R. et al. (2021). "Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures." PLOS ONE.

-

NMR Chemical Shifts (this compound): ChemicalBook. "this compound (97-86-9) 1H NMR Spectrum."

-

Impurity Shifts (MEHQ & Solvents): Babij, N. R. et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

-

Biomedical Applications of Methacrylates: Maitra, J. & Shukla, V. K. (2014). "Cross-linking in Hydrogels - A Review." American Journal of Polymer Science.

-

Inhibitor Removal Protocols: Sigma-Aldrich Technical Bulletin. "Removal of Inhibitors from Monomers."

Sources

Isobutyl Methacrylate (iBMA) in Research: A Technical Framework for Hazard Mitigation and Stability Management

[1]

Executive Context

Isobutyl methacrylate (iBMA; CAS 97-86-9) is a hydrophobic methacrylate monomer widely utilized in the synthesis of polymers for dental restoratives, coatings, and controlled drug delivery systems. While often perceived as a "standard" laboratory reagent, iBMA presents a triad of specific hazards—flammability, thermodynamic instability (polymerization), and immunological sensitization —that are frequently underestimated in general safety protocols.

This guide provides a technical framework for researchers, moving beyond generic SDS advice to address the specific physicochemical mechanisms that dictate safe handling.

Physicochemical & Toxicological Profile[2][3][4]

To control iBMA, one must understand its molecular behavior. It is a Michael acceptor , capable of alkylating nucleophilic residues on proteins, which drives its toxicity profile. Simultaneously, its vinyl group makes it susceptible to auto-acceleration (runaway polymerization).

Table 1: Critical Safety Data for iBMA

| Parameter | Value | Operational Implication |

| Flash Point | 42.5°C – 49°C (Closed Cup) | Flammable (Category 3). Vapor/air mixtures are explosive above 42°C. Static discharge protection is mandatory. |

| Vapor Pressure | ~3.5 mmHg @ 25°C | Moderate volatility. Odor threshold is low (<1 ppm), but olfactory fatigue occurs rapidly. Do not rely on smell for detection. |

| Inhibitor | MEHQ (10–100 ppm) | Requires dissolved Oxygen to function. Storing under inert gas (N₂) disables the inhibitor. |

| Sensitization | Skin Sensitizer (Cat 1) | Induces Type IV Hypersensitivity (Allergic Contact Dermatitis). |

| Polymerization | Exothermic | Can auto-accelerate if heated or inhibitor is depleted. |

The Immunological Mechanism (Sensitization)

Unlike simple irritation, sensitization is an immunological memory response. iBMA acts as a hapten . It penetrates the stratum corneum and binds to skin proteins (e.g., cysteine residues) via Michael addition. This hapten-protein complex is recognized by Langerhans cells, leading to T-cell priming. Subsequent exposures, even at minute concentrations, trigger an aggressive inflammatory response.

Figure 1: The haptenization pathway showing how iBMA converts from a chemical agent to an immunological trigger.

Stability Management: The MEHQ Paradox

A critical error in research labs is storing methacrylates under pure nitrogen to "prevent oxidation." This is dangerous for iBMA.

iBMA is typically stabilized with Monomethyl Ether Hydroquinone (MEHQ) . MEHQ is not an inhibitor in itself; it reacts with peroxy radicals to stop chain propagation. However, the formation of these peroxy radicals requires dissolved oxygen.

-

Mechanism: Oxygen + Radical → Peroxy Radical. MEHQ + Peroxy Radical → Stable Product.

-

The Risk: If you purge iBMA with nitrogen, you remove the oxygen. The MEHQ becomes inactive. Any spontaneous free radicals (generated by heat or light) will immediately initiate polymerization, potentially causing a runaway reaction and container rupture.

Figure 2: Decision logic for preventing spontaneous polymerization during storage. Note the requirement for air/oxygen.

Operational Protocol: Handling & Synthesis

Engineering Controls

-

Ventilation: All handling must occur within a certified chemical fume hood. The Occupational Exposure Limit (OEL) is not universally established, but industry standards suggest keeping TWA < 50 ppm.

-

Static Control: Ground all metal containers during transfer. iBMA has a low conductivity and high flammability; static sparks can ignite vapors at 45°C.

PPE Selection Strategy

Standard thin nitrile exam gloves provide insufficient protection for direct contact with methacrylates. iBMA can permeate thin nitrile (<0.1 mm) in under 5 minutes.

-

Splash Protection: Nitrile (minimum 0.11 mm). Protocol: Change immediately upon any splash. Do not re-use.

-

High Risk/Spill Cleanup: Laminate gloves (e.g., Silver Shield/4H) or PVA (Polyvinyl alcohol). These offer >4 hours breakthrough time but reduce dexterity.[1]

-

Respiratory: If work must occur outside a hood (strongly discouraged), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Synthesis Workflow (Inhibitor Removal)

For sensitive polymerizations, MEHQ must be removed.

-

Column Method (Preferred): Pass iBMA through a pre-packed inhibitor removal column (e.g., De-Hibit 200) directly into the reaction vessel.

-

Why: Avoids liquid-liquid extraction waste; minimizes exposure.

-

-

Wash Method: Wash with 0.5N NaOH (3x), followed by brine, dry over MgSO₄.

-

Critical Step: Immediately use the monomer. Do not store uninhibited monomer. If storage is necessary, re-add inhibitor or store at -20°C for <24 hours.

-

Emergency Response: Spill Management

In the event of a spill, the priority is preventing ignition and minimizing respiratory exposure.

Figure 3: Workflow for categorizing and responding to iBMA spills. Note the restriction on paper towels due to potential exothermic reaction with porous cellulose.

First Aid Measures

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol/solvents ; they increase skin permeability and drive the monomer deeper into the dermis.

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (corneal damage risk).

References

-

European Chemicals Agency (ECHA). Registration Dossier: this compound - Toxicological Information. [Link]

An In-depth Technical Guide to the Stability and Storage of Isobutyl Methacrylate

This guide provides comprehensive technical information and field-proven insights into the stability and optimal storage conditions for isobutyl methacrylate (IBMA). Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the fundamental principles governing the chemical behavior of IBMA, offering a self-validating framework for its safe and effective management.

Introduction to this compound: Properties and Applications

This compound is a clear, colorless organic compound classified as an ester of methacrylic acid.[1] It is a versatile monomer valued for its ability to form hydrophobic polymers with excellent adhesion, flexibility, and resistance to UV light.[1] These properties make it a crucial building block in the synthesis of a wide range of materials, including:

-

Acrylic Resins and Polymers: Used in coatings, adhesives, and sealants.[1][2]

-

Organic Glass: Contributes to the production of specialty polymers.[2]

-

Textile Finishing: Employed to modify the properties of fabrics.[2]

-

Dental and Medical Applications: A component in some dental resins and other biomedical materials.

Given its high reactivity, a thorough understanding of its stability is paramount to prevent unintended polymerization and ensure its efficacy in these applications.

The Chemistry of this compound Instability: Uncontrolled Polymerization

The primary stability concern with this compound is its propensity for spontaneous, uncontrolled polymerization. This is a highly exothermic process that can lead to a rapid increase in temperature and pressure within a sealed container, potentially resulting in violent rupture.[3][4] This hazardous reaction is initiated by the formation of free radicals.

The Free-Radical Polymerization Cascade

The polymerization of IBMA proceeds via a free-radical chain reaction, which can be conceptually broken down into three key stages:

-

Initiation: The process begins with the formation of free radicals. These can be generated by exposure to heat, light (UV radiation), or contaminants such as peroxides.[3][5]

-

Propagation: The newly formed free radical reacts with an IBMA monomer, creating a larger radical that, in turn, reacts with another monomer. This chain reaction continues, rapidly increasing the length of the polymer chain.

-

Termination: The polymerization process ceases when two free radicals react with each other, forming a stable, non-reactive molecule.

Diagram: Free-Radical Polymerization of this compound

Caption: The role of MEHQ and oxygen in scavenging free radicals.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintaining the stability and quality of this compound. The following guidelines are based on best practices and an understanding of the chemical's reactivity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store below 30°C (86°F). [6] | Higher temperatures accelerate inhibitor depletion and can initiate thermal polymerization. |

| Light | Store in a dark place, protected from UV light. [6] | UV light can initiate photopolymerization. |

| Atmosphere | Maintain a vapor space containing air (at least 5% oxygen). Never store under an inert atmosphere. [5][7] | Oxygen is essential for the proper functioning of phenolic inhibitors like MEHQ and HQ. |

| Duration | Adhere to the manufacturer's recommended shelf life, typically up to one year. [3][6] | Inhibitor levels deplete over time. |

| Container Material | Mild steel, stainless steel, or aluminum are suitable. [6] | These materials are non-reactive with this compound. |

Handling Precautions

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors. [6][8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection. [8]* Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. [6][8]* Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge. [6][8]* Contamination: Avoid contact with contaminants that can initiate polymerization, such as peroxides, strong acids, and bases. [5][9]

Monitoring and Management of Inhibitor Levels

For long-term storage or in applications where monomer quality is critical, it is advisable to monitor the concentration of the inhibitor.

Analytical Methods for Inhibitor Quantification

UV-Vis Spectrophotometry: This is a simple and rapid method for determining the concentration of hydroquinone. The absorbance of a diluted sample is measured at a specific wavelength (e.g., 293 nm for HQ in vinyl acetate monomer, which can be adapted for IBMA) and compared to a calibration curve. [10][11] High-Performance Liquid Chromatography (HPLC): HPLC offers a more selective and sensitive method for quantifying inhibitors like MEHQ. A C18 column is commonly used with a mobile phase of acetonitrile and water. [4][12]

Experimental Protocol: UV-Vis Spectrophotometric Determination of Hydroquinone

-

Prepare a Calibration Curve:

-

Prepare a stock solution of hydroquinone in a suitable solvent (e.g., methanol or the monomer itself if it does not interfere with the measurement).

-

Create a series of standards of known concentrations by diluting the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance for hydroquinone (approximately 289-293 nm). [10][13] * Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Dilute a known amount of the this compound sample with the chosen solvent.

-

Measure the absorbance of the diluted sample at the same wavelength used for the calibration curve.

-

Determine the concentration of hydroquinone in the sample by comparing its absorbance to the calibration curve.

-

Inhibitor Removal for Polymerization Applications

For many research and manufacturing applications, the inhibitor must be removed prior to initiating controlled polymerization.

Common Inhibitor Removal Techniques

-

Caustic Washing: The monomer is washed with an aqueous solution of sodium hydroxide (e.g., 0.1N NaOH). The acidic phenolic inhibitor is extracted into the aqueous phase. The organic (monomer) layer is then separated and dried.

-

Column Chromatography: The monomer is passed through a column packed with activated alumina. The polar inhibitor is adsorbed onto the alumina, allowing the purified monomer to be collected.

-

Adsorption with Activated Carbon: The monomer is stirred with activated carbon, which adsorbs the inhibitor. The carbon is then removed by filtration.

Experimental Protocol: Inhibitor Removal by Caustic Washing

-

Place the this compound in a separatory funnel.

-

Add an equal volume of 0.1N sodium hydroxide solution.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The lower aqueous layer contains the inhibitor.

-

Drain and discard the aqueous layer.

-

Repeat the washing process two more times with fresh sodium hydroxide solution.

-

Wash the monomer with deionized water to remove any residual sodium hydroxide.

-

Separate the monomer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent.

-

The purified, inhibitor-free this compound should be used immediately or stored at low temperatures for a very short period, as it is now highly susceptible to polymerization.

The Impact of Contaminants on Stability

Water

While this compound has low solubility in water, the presence of water can potentially affect its stability. Some studies on other methacrylate monomers have shown that water can accelerate the decomposition of certain initiators, which could indirectly impact the stability of the monomer. [14]It is therefore good practice to keep the monomer as dry as possible.

Peroxides

This compound is a compound that can form peroxides over time, especially when exposed to air. [15][16]Peroxides are not only potent polymerization initiators but can also be shock-sensitive and explosive, particularly upon concentration (e.g., during distillation). [15]It is crucial to store the monomer in tightly sealed containers and to test for the presence of peroxides before any purification process that involves heating.

Conclusion

The stability of this compound is a critical factor in its safe and effective use. By understanding the principles of free-radical polymerization and the role of inhibitors, researchers and professionals can implement robust storage and handling protocols. Adherence to recommended temperature, light, and atmospheric conditions, coupled with diligent monitoring of inhibitor levels and the use of appropriate purification techniques, will ensure the integrity of this versatile monomer for its intended applications.

References

-

Army Weapons Command Rock Island Ill Research and Engineering Div. (n.d.). EFFECT OF WATER AND PARTICULATE CONTAMINATES ON POLYMER SHEAR STABILITY. DTIC. Retrieved from [Link]

- Cowie, J. M. G., & Maconnachie, A. (1973). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). European Polymer Journal, 9(8), 753-761.

- Rashid, M. A. M., Rahman, M., Mahmud, A. O. M., Morshed, A. S. M., Haque, M. M., & Hossain, M. M. (2022).

-

Silver Fern Chemical, Inc. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

- Özlem, S., Aslan-Gürel, E., Rossi, R. M., & Hacaloğlu, J. (2013). Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate). Journal of Analytical and Applied Pyrolysis, 104, 583-589.

- Methacrylate Producers Association, Inc. (n.d.).

- Methacrylate Producers Association, Inc. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL.

-

Chromatography Forum. (2008). HPLC Method for MEHQ. Retrieved from [Link]

- LX MMA. (2021).

-

Solvay. (n.d.). Solvay introduces inhibitor for monomer storage. Retrieved from [Link]

-

Rashid, M. A. M., Rahman, M., Mahmud, A. O. M., Morshed, A. S. M., Haque, M. M., & Hossain, M. M. (2022). UV-Vis Spectrophotometer as an Alternative Technique for the Determination of Hydroquinone in Vinyl Acetate Monomer. ResearchGate. Retrieved from [Link]

- Methacrylic Acid Safe Handling Manual. (n.d.).

- Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials.

-

Mettler Toledo. (n.d.). Hydroquinone in Cosmetics using UV/VIS spectroscopy. Retrieved from [Link]

-

Gantrade. (n.d.). MMA Monomer FAQ. Retrieved from [Link]

- SciSpace. (n.d.).

- Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.

- FUJIFILM Wako Chemicals. (n.d.).

- Fortune, J. D. (n.d.).

- Yuliani, S. H., & Elfariyanti, E. (2023). Determination of Hydroquinone and Retinoic Acid in Whitening Creams in Ujung Berung Market Bandung, Using UV-Visible Spectrophotometry. Indonesian Journal of Pharmaceutical Science and Technology, 10(2), 135-145.

- CAMEO Chemicals. (n.d.).

- Vanderbilt University. (n.d.). PEROXIDE FORMING CHEMICALS.

- Zain, N. M., & Supian, S. (2016). Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation. RSC Advances, 6(113), 112527-112536.

- Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.

- Al-Samarrai, S. K., & Al-Ani, A. A. (2012). Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. Journal of Baghdad College of Dentistry, 24(4), 22-27.

- ECETOC. (1995).

- Boston University. (n.d.). Management and Safety of Peroxide Forming Chemicals.

- Mississippi State University. (n.d.). Peroxide Forming Compounds Reference Guide.

- Siampiringue, N., Lavedrine, B., & Pernot, J. M. (2008). Photooxidative Degradation of Poly(alkyl methacrylate)s.

- Fonseca, A. S., et al. (2013). HPLC quantitative determination of acrylic monomers released from resins used in Dental Restoration.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7352, this compound. Retrieved from [Link]

- Applied Analytics. (n.d.).

- National Bureau of Standards. (n.d.).

- Ge, S., & Li, Y. (2006). Water-Swelling-Induced Morphological Instability of a Supported Polymethyl Methacrylate Thin Film. Langmuir, 22(12), 5439-5443.

Sources

- 1. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polychemistry.com [polychemistry.com]

- 3. petrochemistry.eu [petrochemistry.eu]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. petrochemistry.eu [petrochemistry.eu]

- 8. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. UV-Vis Spectrophotometer as an Alternative Technique for the Determination of Hydroquinone in Vinyl Acetate Monomer | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Method for MEHQ - Chromatography Forum [chromforum.org]

- 13. mt.com [mt.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 16. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Controlled-Architecture Poly(isobutyl methacrylate) via RAFT Polymerization

Abstract: This guide provides a comprehensive framework for the synthesis of poly(isobutyl methacrylate) (PIBMA) with precisely controlled molecular weight and low dispersity (Đ) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We delve into the mechanistic underpinnings of RAFT, offer field-proven insights into the selection of reagents, and present a detailed, self-validating protocol for researchers, scientists, and professionals in drug development and materials science. The document includes step-by-step methodologies, characterization techniques, and troubleshooting advice to empower users to reliably produce well-defined polymeric architectures.

The Foundational Principle: Understanding RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a premier technique among reversible deactivation radical polymerizations (RDRP) due to its versatility and compatibility with a vast array of functional monomers and reaction conditions.[1][2] Unlike conventional free-radical polymerization which offers little control over polymer structure, RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block, star, and comb polymers.[3]

The control is imparted by a thiocarbonylthio compound, known as the RAFT chain transfer agent (CTA), which mediates the polymerization through a degenerative chain transfer process.[2] The core of the RAFT mechanism involves a series of equilibria where growing polymer radicals (Pₙ•) reversibly add to the CTA, forming an intermediate radical. This intermediate then fragments, releasing either the original radical or a new one that can initiate further polymerization. This rapid and reversible exchange ensures that all polymer chains have an equal opportunity to grow, leading to a population of chains that are uniform in length.[4][5]

Caption: Experimental workflow for RAFT polymerization of IBMA.

Characterization and Validation of Control

A successful RAFT polymerization yields polymers with predictable Mₙ and low dispersity (Đ).

4.1. Monomer Conversion via ¹H NMR Spectroscopy

The monomer conversion can be accurately calculated by comparing the integration of the vinyl proton signals of the IBMA monomer (typically ~5.5 and 6.1 ppm) with a signal from the polymer backbone, such as the -OCH₂- protons of the isobutyl group (~3.8 ppm). [6] 4.2. Molecular Weight and Dispersity via GPC/SEC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the definitive technique for measuring the molecular weight distribution of the polymer. [7][8]A successful, well-controlled RAFT polymerization is characterized by:

-

A monomodal and symmetric GPC trace.

-

A dispersity (Đ = Mₙ/Mₙ) value below 1.3, with values approaching 1.1 indicating excellent control. [9]* A linear increase in Mₙ with monomer conversion.

4.3. Representative Data

The following table presents expected results for a series of PIBMA syntheses targeting different degrees of polymerization, demonstrating the control afforded by the RAFT process.

| Target DP | [IBMA]:[CPDT]:[AIBN] | Time (h) | Conversion (%) | Theoretical Mₙ ( g/mol ) | GPC Mₙ ( g/mol ) | Dispersity (Đ) |

| 50 | 50:1:0.2 | 4 | 92 | 7,000 | 7,200 | 1.15 |

| 100 | 100:1:0.2 | 8 | 95 | 14,000 | 13,800 | 1.12 |

| 200 | 200:1:0.2 | 16 | 93 | 27,000 | 26,500 | 1.18 |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No polymerization or long induction period | 1. Inefficient removal of oxygen.<[9]br>2. Inhibitor still present in the monomer.3. Impure RAFT agent or initiator. | 1. Ensure thorough degassing with at least three freeze-pump-thaw cycles.2. Always purify the monomer immediately before use.3. Use high-purity reagents. Consider recrystallizing AIBN if it appears degraded. |

| High Dispersity (Đ > 1.5) | 1. Initiator concentration is too high relative to the CTA.2. Inappropriate CTA for methacrylates.3. High reaction temperature causing excessive termination. | 1. Decrease the initiator concentration; aim for a [CTA]:[Initiator] ratio of at least 3:1.2. Confirm the CTA is suitable for MAMs (e.g., trithiocarbonates).3. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). |

| Polymerization stops at low conversion | 1. Premature consumption of the initiator.2. Presence of impurities acting as inhibitors. | 1. Increase the initial initiator concentration slightly, but maintain a suitable [CTA]:[Initiator] ratio.2. Ensure all reagents and the solvent are pure and anhydrous. |

Conclusion

The RAFT polymerization of this compound is a robust and highly controllable process for generating well-defined polymers. By carefully selecting the appropriate CTA and initiator, meticulously removing oxygen, and following a validated protocol, researchers can reliably synthesize PIBMA with targeted molecular weights and narrow dispersities. This control over macromolecular architecture is essential for advancing applications in drug delivery, nanotechnology, and advanced materials.

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379. [Link]

-

Szwarc, M. (2000). Comments on "Living Free-Radical Polymerization by Reversible Addition-Fragmentation Chain Transfer: The RAFT Process". Macromolecules, 33(5), 1938-1939. Note: While a direct link to the original 1998 Chiefari et al. paper is less stable, this comment and the review by Moad et al. establish the foundational principles. A general link to the journal is provided. [Link]

-

Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization-A User Guide. Macromolecules, 50(19), 7433–7447. [Link]

-

Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). A new tool for polymer chemists: a tutorial for the synthesis of well-defined complex polymer architectures by RAFT polymerization. Polymer Chemistry, 4(15), 4043. [Link]

-

Barner-Kowollik, C., Buback, M., Charleux, B., Coote, M. L., Drache, M., Fukuda, T., Goto, A., Klumperman, B., Lowe, A. B., McLeary, J. B., Moad, G., Monteiro, M. J., Sanderson, R. D., Tonge, M. P., & Vana, P. (2006). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 5809-5831. [Link]

-

Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. [Link]

-

RSC Publishing. (2020). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. Polymer Chemistry. [Link]

-

American Chemical Society. (2005). New Features of the Mechanism of RAFT Polymerization. Macromolecules. [Link]

-

Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]

-

Reddit. (2015). RAFT Polymerization not initiating?. r/chemistry. [Link]

-

ACS Publications. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil. Macromolecules. [Link]

-

Cambridge Polymer Group. (n.d.). GPC/SEC. Retrieved from [Link]

-

Agilent. (n.d.). Poly(butyl methacrylate) Standards. Retrieved from [Link]

-

Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]

-

YouTube. (2022). RAFT Polymerization - Reaction Setup. [Link]

-

MDPI. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers. [Link]

-

Polymersource. (n.d.). Poly(n-butyl methacrylate) Sample #: P10578-nBuMA. Retrieved from [Link]

-

YouTube. (2024). NMR spectroscopy of isotactic, syndiotactic and atactic polymers. [Link]

-

ACS Publications. (2002). Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Macromolecules. [Link]

-

PMC. (2022). Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers. Macromolecules. [Link]

Sources